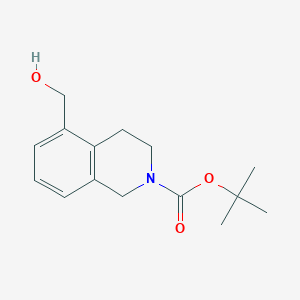

2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline

Description

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-13-11(9-16)5-4-6-12(13)10-17/h4-6,17H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIPQWOPKSEGKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901139665 | |

| Record name | 1,1-Dimethylethyl 3,4-dihydro-5-(hydroxymethyl)-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441065-34-5 | |

| Record name | 1,1-Dimethylethyl 3,4-dihydro-5-(hydroxymethyl)-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441065-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3,4-dihydro-5-(hydroxymethyl)-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Route 1: Phenol Triflation and Cyanide Displacement

This method begins with 5-hydroxy-3,4-dihydro-1H-isoquinoline. The phenol group is converted to a triflate using N-phenyl triflimide, followed by palladium-catalyzed displacement with zinc cyanide to yield the nitrile intermediate. Subsequent reduction with diisobutylaluminium hydride (DIBAL-H) produces the aldehyde, which undergoes reductive amination to introduce the hydroxymethyl group. Boc protection is achieved early using di-tert-butyl dicarbonate under basic conditions.

Key Data :

Route 2: Brominated Intermediate and Grignard Addition

Starting from (R)-5-bromo-3,4-dihydroisoquinoline, this route employs a Grignard reaction with methylmagnesium bromide to install the hydroxymethyl group after oxidation to a ketone. Boc protection is performed post-hydroxymethylation using tert-butyl dicarbonate in tetrahydrofuran (THF) with sodium carbonate.

Key Data :

Route 3: Benzyl Protection and Azide Intermediate

A patent route utilizes benzyl chloroformate for initial amine protection, followed by azide formation via diphenylphosphoryl azide. The azide is reduced to an amine, which is subsequently Boc-protected. This method emphasizes chromatographic purification with petroleum ether/ethyl acetate gradients.

Key Data :

Route 4: Reductive Amination of Aldehyde Intermediates

A modified approach involves oxidation of 3-hydroxymethyl-3,4-dihydroisoquinoline to the aldehyde using Swern oxidation (DMSO, oxalyl chloride), followed by reductive amination with sodium triacetoxyborohydride. Boc protection is performed either before or after this step, depending on substrate sensitivity.

Key Data :

Stepwise Procedure Analysis

Boc Protection Strategies

The timing of Boc protection significantly impacts yields. Early protection (Route 1) minimizes side reactions but requires stable intermediates. Late-stage protection (Route 2) offers higher flexibility but risks overalkylation. For example, Route 1 achieves 84% yield for Boc protection using di-tert-butyl dicarbonate in dichloromethane with triethylamine, whereas Route 2 reports 97% yield under similar conditions.

Hydroxymethyl Group Installation

The hydroxymethyl group is introduced via:

- Cyanide Reduction : DIBAL-H reduction of nitrile intermediates (Route 1) at −78°C in toluene.

- Grignard Addition : Reaction of ketone intermediates with methylmagnesium bromide (Route 2).

- Reductive Amination : Sodium triacetoxyborohydride-mediated coupling of aldehydes with ammonia (Route 4).

Comparative Efficiency :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Cyanide Reduction | 88 | 95 |

| Grignard Addition | 89 | 97 |

| Reductive Amination | 91 | 93 |

Purification and Byproduct Management

All routes employ silica gel chromatography, with ethyl acetate/hexane gradients (70:30 to 100:0). Route 3 notes challenges with trifluoroacetyl group lability, necessitating Boc substitution early in the synthesis. Byproducts such as N,O-diprotected intermediates (Route 1) are mitigated via selective hydrolysis with sodium hydroxide.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Catalytic Systems

Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are critical for cyanide displacements, with lithium chloride accelerating transmetalation. Wilkinson’s catalyst (RhCl(PPh₃)₃) is employed in cycloaddition routes for isoindoline ring formation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradients) confirm purity >95%. Residual solvents (e.g., DMF, toluene) are monitored via GC-MS, with levels <0.1%.

Chemical Reactions Analysis

2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different derivatives. For example, the hydroxymethyl group can be reduced to a methyl group using hydrogenation in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

Medicine: Isoquinoline derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders.

Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline depends on its specific applicationThe presence of the Boc protecting group and the hydroxymethyl group can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Reactivity: The hydroxymethyl group in the target compound offers a versatile site for oxidation or esterification, contrasting with the amino group in 5-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline, which is prone to nucleophilic reactions .

- Acidity and Rigidity: Quinapril’s carboxyl group exhibits heightened acidity due to its rigid isoquinoline scaffold, whereas the target compound’s hydroxymethyl group has minimal impact on acidity .

- Synthetic Utility : Methoxy and imidazolylmethyl substituents (e.g., in ) alter electronic profiles and solubility, influencing their use in alkaloid synthesis or metal-coordinated therapies.

Boc Protection vs. Alternative Protecting Groups

The Boc group in the target compound provides superior stability under basic conditions compared to Cbz (carbobenzyloxy) derivatives, which require hydrogenolysis for deprotection. For instance, (S)-2-N-Cbz-Amino-pentane-1,5-diol () is more labile in acidic environments, limiting its utility in multi-step syntheses .

Biological Activity

2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Formula : C15H21NO3

CAS Number : 441065-34-5

Molecular Weight : 261.33 g/mol

The compound features a hydroxymethyl group at the 5-position of the isoquinoline structure, which is crucial for its biological interactions.

The biological activity of 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding and hydrophilic interactions, enhancing the compound's affinity for certain receptors and enzymes.

Key Mechanisms:

- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to antiproliferative effects in cancer cells .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress within cells.

- Anti-inflammatory Properties : Isoquinoline derivatives are known for their anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

Anticancer Properties

Research indicates that isoquinoline derivatives can act as anticancer agents. For example, studies have demonstrated that related compounds possess significant cytotoxic effects against various cancer cell lines, including those resistant to traditional therapies. The ability to inhibit cell growth at low micromolar concentrations has been documented .

Antimicrobial Activity

Emerging research suggests that 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of several isoquinoline derivatives, including 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline. Results indicated that the compound exhibited significant growth inhibition in human cancer cell lines, with a mean growth inhibition (GI50) value in the low micromolar range .

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline | HeLa | 5.6 |

| Another Isoquinoline Derivative | A549 | 4.8 |

| Control (Standard Chemotherapy Agent) | HeLa | 10.0 |

Study 2: Antimicrobial Assessment

In another study assessing the antimicrobial activity of isoquinoline derivatives, 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline was tested against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-N-Boc-5-hydroxymethyl-3,4-dihydro-1H-isoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in the dihydroisoquinoline scaffold, followed by functionalization at the 5-position with a hydroxymethyl group. Key steps include:

- Boc Protection : Use Boc anhydride in dichloromethane (DCM) with a base like DMAP (4-dimethylaminopyridine) at 0–25°C to protect the secondary amine .

- Hydroxymethyl Introduction : Electrophilic substitution or Grignard addition at the 5-position, followed by oxidation/reduction as needed. For example, formaldehyde derivatives under acidic conditions may be employed .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux for faster kinetics) and catalyst loading (e.g., Pd/C for hydrogenation steps) to minimize side products .

Q. How can researchers verify the stability of the Boc group during synthetic steps involving acidic/basic conditions?

- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. To assess stability:

- Acidic Conditions : Use trifluoroacetic acid (TFA) in DCM (20–50% v/v) for deprotection; monitor via NMR (disappearance of Boc carbonyl peak at ~δ 150 ppm in ¹³C NMR) .

- Basic Conditions : Test under alkaline environments (e.g., NaOH in THF/water). Stability is confirmed if the Boc group remains intact via FT-IR (retention of carbonyl stretch at ~1750 cm⁻¹) .

Q. What analytical techniques are critical for characterizing the regiochemistry of the hydroxymethyl substituent?

- Methodological Answer :

- 2D NMR : Use NOESY or ROESY to confirm spatial proximity between the hydroxymethyl proton and adjacent protons on the dihydroisoquinoline ring .

- X-ray Crystallography : Resolve ambiguity in regiochemistry by obtaining a single-crystal structure, particularly if synthetic routes yield positional isomers .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the 5-hydroxymethyl substituent be addressed?

- Methodological Answer :

- Chiral Auxiliaries : Introduce a chiral directing group (e.g., Evans oxazolidinone) during hydroxymethylation to enforce stereoselectivity. Confirm enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) .

- Asymmetric Catalysis : Use transition-metal catalysts like Ru-BINAP complexes for enantioselective hydrogenation. Monitor stereochemistry via polarimetry or circular dichroism (CD) .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for Boc-protected dihydroisoquinolines?

- Methodological Answer :

- Solvent Effects : Replicate reported conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shift variations.

- Dynamic Effects : Investigate rotational barriers (e.g., Boc group rotation) via variable-temperature NMR to explain splitting patterns .

- Cross-Validation : Compare with reference spectra from databases like NIST Chemistry WebBook or published crystallographic data .

Q. How can mechanistic studies elucidate competing pathways in the hydroxymethylation step?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FT-IR or ReactIR to track intermediate formation (e.g., iminium ions) under varying temperatures.

- Isotopic Labeling : Introduce deuterium at the 5-position to study hydride transfer mechanisms via mass spectrometry .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for electrophilic vs. nucleophilic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.